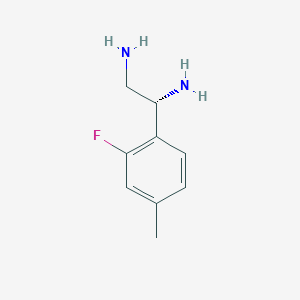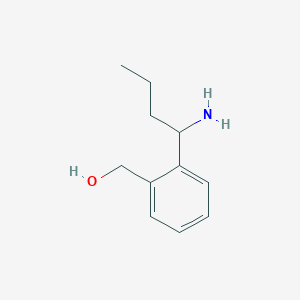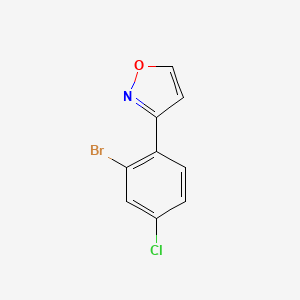
Cyclopentyl (chloro(phenoxy)phosphoryl)-L-alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentyl (chloro(phenoxy)phosphoryl)-L-alaninate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentyl group, a chloro(phenoxy)phosphoryl moiety, and an L-alaninate group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl (chloro(phenoxy)phosphoryl)-L-alaninate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of cyclopentyl chloride with phenoxyphosphoryl chloride in the presence of a base such as triethylamine. This reaction forms cyclopentyl (phenoxy)phosphoryl chloride, which is then reacted with L-alanine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentyl (chloro(phenoxy)phosphoryl)-L-alaninate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of cyclopentyl (phenoxyphosphoryl)alaninate with an oxidized functional group.
Reduction: Formation of cyclopentyl (phenoxyphosphoryl)alaninate with a reduced functional group.
Substitution: Formation of cyclopentyl (phenoxyphosphoryl)alaninate with a substituted nucleophile.
Aplicaciones Científicas De Investigación
Cyclopentyl (chloro(phenoxy)phosphoryl)-L-alaninate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of Cyclopentyl (chloro(phenoxy)phosphoryl)-L-alaninate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The phosphoryl group plays a crucial role in these interactions, as it can form hydrogen bonds and electrostatic interactions with target molecules. Additionally, the cyclopentyl and phenoxy groups contribute to the compound’s overall stability and binding affinity.
Comparación Con Compuestos Similares
Cyclopentyl (chloro(phenoxy)phosphoryl)-L-alaninate can be compared with other similar compounds, such as:
Cyclopentyl (phenoxy)phosphoryl-L-alaninate: Lacks the chloro group, resulting in different reactivity and biological activity.
Cyclopentyl (chloro(phenoxy)phosphoryl)-L-valinate: Contains a valine group instead of alanine, leading to variations in its chemical and biological properties.
Cyclopentyl (chloro(phenoxy)phosphoryl)-D-alaninate: The D-alanine isomer, which may exhibit different stereochemical interactions and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C14H19ClNO4P |
|---|---|
Peso molecular |
331.73 g/mol |
Nombre IUPAC |
cyclopentyl (2S)-2-[[chloro(phenoxy)phosphoryl]amino]propanoate |
InChI |
InChI=1S/C14H19ClNO4P/c1-11(14(17)19-12-7-5-6-8-12)16-21(15,18)20-13-9-3-2-4-10-13/h2-4,9-12H,5-8H2,1H3,(H,16,18)/t11-,21?/m0/s1 |
Clave InChI |
NTKDZNYNAQCLAZ-QHIQZGGMSA-N |
SMILES isomérico |
C[C@@H](C(=O)OC1CCCC1)NP(=O)(OC2=CC=CC=C2)Cl |
SMILES canónico |
CC(C(=O)OC1CCCC1)NP(=O)(OC2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B15234808.png)

![5-chloro-3-ethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15234822.png)




![4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B15234865.png)


![5-Methyl-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one](/img/structure/B15234874.png)

![5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylicacid](/img/structure/B15234895.png)
